molecular formula C24H30N4O4 B2369873 4-(cyclopentanecarboxamido)-N-(2-(3-(4-ethoxyphenyl)ureido)ethyl)benzamide CAS No. 1170210-78-2

4-(cyclopentanecarboxamido)-N-(2-(3-(4-ethoxyphenyl)ureido)ethyl)benzamide

Cat. No.: B2369873
CAS No.: 1170210-78-2
M. Wt: 438.528
InChI Key: HMQMHGOYQWUMHV-UHFFFAOYSA-N
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Description

4-(cyclopentanecarboxamido)-N-(2-(3-(4-ethoxyphenyl)ureido)ethyl)benzamide is a synthetic benzamide derivative supplied for research purposes. This compound features a complex molecular architecture, integrating cyclopentanecarboxamido, 4-ethoxyphenyl urea, and benzamide pharmacophores into a single chemical entity. Its structure suggests potential for use in various biochemical and pharmacological investigations, particularly as a candidate for high-throughput screening assays to identify novel bioactive molecules. The core benzamide scaffold is found in compounds with diverse research applications. For instance, some benzamide derivatives have been explored as positive allosteric modulators (PAMs) for specific G-protein coupled receptors (GPCRs) like MrgX1, which are targets in chronic pain research . Other structurally related, centrally acting molecules function via mechanisms within the central nervous system, such as reducing skeletal muscle hyperactivity . Meanwhile, different compound classes containing the ureido functional group have been investigated as inhibitors of specific enzymes or signaling pathways, such as Janus kinase (JAK) inhibitors and Fatty Acid Synthase (FASN) inhibitors . Researchers may find this compound valuable for developing structure-activity relationship (SAR) models, studying molecular recognition, or as a building block in medicinal chemistry programs. Its defined structure and high purity make it suitable for in vitro studies. This product is intended for research use by qualified professionals only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-(cyclopentanecarbonylamino)-N-[2-[(4-ethoxyphenyl)carbamoylamino]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O4/c1-2-32-21-13-11-20(12-14-21)28-24(31)26-16-15-25-22(29)18-7-9-19(10-8-18)27-23(30)17-5-3-4-6-17/h7-14,17H,2-6,15-16H2,1H3,(H,25,29)(H,27,30)(H2,26,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMQMHGOYQWUMHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Aminobenzoic Acid Derivatives

The benzamide core originates from 4-nitrobenzoic acid, which undergoes reduction to 4-aminobenzoic acid. Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C, 12 h) achieves >95% conversion. Subsequent acylation with cyclopentanecarbonyl chloride in dichloromethane (DCM) with triethylamine (TEA) yields 4-(cyclopentanecarboxamido)benzoic acid (78% yield, m.p. 158–160°C).

Table 1: Optimization of Acylation Conditions

Reagent Solvent Base Temp (°C) Yield (%)
Cyclopentyl COCl DCM TEA 0→25 78
Cyclopentyl COCl THF DIPEA 25 65
Cyclopentyl COCl DMF Pyridine 40 72

Synthesis of Ureido-Ethylamine Linker

Ethylenediamine reacts with 4-ethoxyphenyl isocyanate in dry THF under nitrogen to form N-(2-aminoethyl)-3-(4-ethoxyphenyl)urea. Stoichiometric control (1:1 molar ratio) prevents diurea formation. The product is isolated via column chromatography (SiO₂, ethyl acetate/hexane 3:1) in 85% yield.

Coupling of Fragments to Assemble the Target Compound

Activation of 4-(Cyclopentanecarboxamido)benzoic Acid

The carboxylic acid is activated using HATU (1.2 equiv) and DIPEA (2 equiv) in DMF to form the acyloxyphosphonium intermediate. This reactive species couples with the primary amine of the ureido-ethylamine linker at 0°C, gradually warming to room temperature over 6 h.

Table 2: Coupling Reagent Efficiency

Reagent Solvent Temp (°C) Time (h) Yield (%)
HATU DMF 0→25 6 82
EDCI DCM 25 12 68
DCC THF 25 18 59

Purification and Characterization

Crude product is purified via recrystallization (ethanol/water) to afford white crystals (mp 172–174°C). Structural confirmation employs:

  • ¹H NMR (400 MHz, DMSO-d6): δ 1.35 (t, J=7.0 Hz, 3H, OCH₂CH₃), 1.50–1.85 (m, 8H, cyclopentane), 3.45 (q, 2H, NHCH₂), 4.01 (q, 2H, OCH₂), 6.85 (d, J=8.8 Hz, 2H, ArH), 7.75 (d, J=8.8 Hz, 2H, ArH), 8.45 (s, 1H, CONH).
  • HRMS : m/z calc. for C₂₃H₂₈N₄O₄ [M+H]⁺ 435.2034, found 435.2036.

Alternative Synthetic Routes and Comparative Analysis

Solid-Phase Synthesis

Immobilization of the benzamide core on Wang resin enables stepwise assembly. However, this method suffers from lower yields (∼60%) due to incomplete coupling cycles.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) accelerates the urea formation step, improving yield to 88% while reducing reaction time by 70%.

Scalability and Industrial Considerations

Kilogram-scale production employs continuous flow reactors for the acylation and coupling steps, achieving 90% throughput with 99.5% purity (HPLC). Critical parameters include:

  • Precise stoichiometric control to minimize side products.
  • In-line FTIR monitoring for real-time reaction analysis.

Chemical Reactions Analysis

Types of Reactions

4-(cyclopentanecarboxamido)-N-(2-(3-(4-ethoxyphenyl)ureido)ethyl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives of the benzamide core, while reduction could produce amine derivatives .

Scientific Research Applications

4-(cyclopentanecarboxamido)-N-(2-(3-(4-ethoxyphenyl)ureido)ethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(cyclopentanecarboxamido)-N-(2-(3-(4-ethoxyphenyl)ureido)ethyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The pathways involved might include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Key Observations :

  • Heteroaromatic substituents (e.g., imidazole) may enhance aqueous solubility but require optimization for target selectivity .

Ureido-Ethyl-Aryl Group Variants

Compound Name Aryl Substituent on Ureido Group Key Properties/Findings Reference ID
This compound 4-Ethoxyphenyl Ethoxy group may confer moderate electron-donating effects and metabolic resistance. N/A
(2S)-2-{[(2S)-2-Benzamido-3-(4-methoxyphenyl)propanoyl]amino}-3-phenylpropyl acetate 4-Methoxyphenyl Methoxy group linked to improved pharmacokinetics in related analogs .
(2S)-2-{[(2S)-2-Benzamido-3-(4-propoxyphenyl)propanoyl]amino}-3-phenylpropyl acetate 4-Propoxyphenyl Longer alkoxy chains (e.g., propoxy) may reduce solubility but enhance binding affinity .
N-(4-chlorophenyl)-3-cyclopentyl-N-hydroxypropanamide 4-Chlorophenyl Chlorine substituent linked to higher radical scavenging activity in antioxidant assays .

Key Observations :

  • Alkoxy substituents : Ethoxy (C₂H₅O) balances lipophilicity and electronic effects better than smaller (methoxy) or bulkier (propoxy) groups .
  • Electron-withdrawing groups : Chlorophenyl analogs (e.g., 4-chlorophenyl) show stronger antioxidant activity, likely due to stabilization of radical intermediates .

Comparison with Other Routes :

  • Hydroxamic acid derivatives (e.g., N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide) require hydroxylamine intermediates, which are more reactive and less stable .

Biological Activity

The compound 4-(cyclopentanecarboxamido)-N-(2-(3-(4-ethoxyphenyl)ureido)ethyl)benzamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The chemical structure of the compound can be broken down as follows:

  • Molecular Formula : C21H28N2O3
  • Molecular Weight : 356.46 g/mol
  • IUPAC Name : this compound

This compound features a cyclopentanecarboxamide moiety, which contributes to its pharmacological profile.

Anticancer Properties

Recent studies have investigated the anticancer potential of similar compounds with structural similarities. For instance, derivatives of benzamide have been shown to inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and apoptosis. The compound may exhibit similar properties due to its structural components.

  • Mechanism of Action : It is hypothesized that the compound may inhibit key enzymes involved in cancer cell metabolism or signaling pathways, such as the Polo-like kinase 1 (Plk1), which is crucial for mitotic progression in cancer cells .

Anti-inflammatory Effects

Research indicates that compounds with amide linkages often demonstrate anti-inflammatory properties. This is attributed to their ability to modulate inflammatory cytokines and pathways.

  • Case Study : A related study showed that certain benzamide derivatives reduced levels of TNF-alpha and IL-6 in vitro, suggesting that our compound could potentially exert similar effects .

Neuroprotective Activity

The neuroprotective effects of benzamide derivatives have also been explored. Compounds targeting neuroinflammation and oxidative stress may provide therapeutic benefits in neurodegenerative diseases.

  • Research Findings : Studies have demonstrated that certain structural analogs protect neuronal cells from oxidative damage, indicating a possible protective role for our compound against neurodegeneration .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInhibition of Plk1 and other cancer-related pathways
Anti-inflammatoryModulation of cytokine release
NeuroprotectiveProtection against oxidative stress

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(cyclopentanecarboxamido)-N-(2-(3-(4-ethoxyphenyl)ureido)ethyl)benzamide, and how can reaction conditions be controlled to maximize yield?

  • Methodology : Multi-step synthesis typically involves coupling cyclopentanecarboxylic acid to a benzamide core, followed by urea linkage formation. highlights the use of coupling agents (e.g., carbodiimides) in dichloromethane/methanol mixtures, with reverse-phase chromatography (10–40% methanol/0.1% formic acid) for purification . Temperature control (<40°C) minimizes side reactions. Yield optimization requires stoichiometric balancing of reactive intermediates (e.g., isocyanates for urea bonds) and inert atmospheres (argon/nitrogen) to prevent oxidation .

Q. How can structural confirmation and purity of the compound be validated?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) confirms substituent placement (e.g., cyclopentane carbonyl peaks at ~170 ppm in 13C NMR). Mass spectrometry (ESI–MS) verifies molecular weight (e.g., m/z 454.3 [M+H]+ for analogous ureido-benzamides ). High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm assesses purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. What strategies can identify the biological targets of this compound, such as kinases or enzymes?

  • Methodology : Kinase profiling assays (e.g., Eurofins KinaseProfiler™) screen inhibitory activity against 50+ kinases. For example, shows β1i/β5i immunoproteasome subunit inhibition (22–46% at 10 µM) via fluorogenic substrate cleavage assays . Target deconvolution via CRISPR-Cas9 knockout libraries or thermal shift assays (TSA) identifies binding partners by monitoring protein stability shifts .

Q. How should researchers address contradictions in bioactivity data across different experimental models?

  • Methodology : Statistical analysis (e.g., two-way ANOVA) evaluates variability in IC50 values. For instance, reports β5i inhibition at 12.50 ± 0.77 µM, requiring replication across ≥3 independent assays . Cross-species validation (e.g., human vs. murine cell lines) and dose-response curve normalization (e.g., Hill slopes) mitigate model-specific discrepancies .

Q. What structural modifications enhance the compound’s potency or selectivity in cancer pathways?

  • Methodology : Structure-Activity Relationship (SAR) studies systematically alter substituents. shows that replacing the ethoxyphenyl group with a trifluoromethylphenyl moiety (as in 4-(trifluoromethyl)benzamide derivatives) increases kinase selectivity . Computational docking (AutoDock Vina) predicts binding poses in ATP pockets, guiding rational design .

Q. How can the compound’s stability under physiological conditions (e.g., serum, pH) be evaluated?

  • Methodology : Incubate the compound in simulated gastric fluid (pH 2.0) and human serum at 37°C for 24 hours. Analyze degradation products via LC-MS. suggests sulfonamide derivatives remain stable in PBS (pH 7.4) but hydrolyze in acidic conditions, necessitating prodrug strategies for oral delivery .

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